molecular formula C15H22N2O5S B2369788 N1-(3,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide CAS No. 1396746-05-6

N1-(3,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide

Cat. No.: B2369788
CAS No.: 1396746-05-6
M. Wt: 342.41
InChI Key: PPXYMGVFZVWKGA-UHFFFAOYSA-N
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Description

N1-(3,4-Dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide is a high-purity oxalamide-based chemical reagent designed for research applications only. This compound, with the molecular formula C15H22N2O5S and a molecular weight of 342.41 g/mol, is part of a class of dissymmetrical N,N'-bis(substituted)oxamides that serve as multiatom bridging ligands in the synthesis of polynuclear metal complexes and coordination polymers . The transoid conformation of the oxalamide group is a key structural feature that enables its function in forming complex molecular architectures . Oxalamide derivatives are valued in materials science and chemical research for their ability to connect metal centers, facilitating the design of novel molecular systems with potential applications in catalysis and molecular magnetism . The structure incorporates a 3,4-dimethoxyphenyl group and a hydroxyalkyl chain with a methylthio ether moiety, which together influence its solubility, coordination properties, and hydrogen-bonding capabilities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can access detailed specifications, including CAS number and storage recommendations (2-8°C).

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-15(20,9-23-4)8-16-13(18)14(19)17-10-5-6-11(21-2)12(7-10)22-3/h5-7,20H,8-9H2,1-4H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXYMGVFZVWKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC(=C(C=C1)OC)OC)(CSC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide, also known by its CAS number 1396746-05-6, is a compound of interest due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2O5SC_{15}H_{22}N_{2}O_{5}S, with a molecular weight of 342.4 g/mol. The structure is characterized by the presence of a dimethoxyphenyl group and a methylthio-substituted propyl moiety.

PropertyValue
Common NameThis compound
CAS Number1396746-05-6
Molecular FormulaC15H22N2O5S
Molecular Weight342.4 g/mol

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. It has shown effectiveness comparable to standard antibiotics in in vitro assays.
  • Antioxidant Properties : The compound has been evaluated for its antioxidant capacity, indicating potential protective effects against oxidative stress.
  • Anti-inflammatory Effects : In vitro studies have demonstrated that this oxalamide can modulate inflammatory pathways, suggesting its utility in treating inflammatory conditions.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The dimethoxyphenyl group may interact with cellular receptors or enzymes involved in inflammation and microbial resistance.
  • The hydroxy and methylthio groups could play a role in enhancing the compound's solubility and bioavailability, thereby improving its efficacy.

Case Studies and Research Findings

Several studies have focused on the biological activities of similar compounds within the oxalamide class:

  • Antimicrobial Study : A study published in 2023 evaluated various oxalamide derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significantly lower Minimum Inhibitory Concentrations (MICs) compared to traditional antibiotics, highlighting their potential as novel antimicrobial agents .
  • Antioxidant Activity Assessment : Research conducted on related compounds showed promising antioxidant activities through various assays (DPPH, ABTS). These findings suggest that this compound may possess similar properties .
  • In Vivo Studies : Ongoing research aims to evaluate the in vivo efficacy of this compound in animal models to assess its therapeutic potential for inflammatory diseases.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Aromatic Rings

3,4-Dimethoxyphenyl vs. Halogenated or Pyridyl Groups
  • N1-(4-Chlorophenyl)-N2-(2-(4-hydroxyphenyl)propyl)oxalamide (Compound 117) The replacement of 3,4-dimethoxyphenyl with 4-chlorophenyl introduces an electron-withdrawing group, reducing electron density on the aromatic ring compared to the methoxy donors. This substitution may decrease solubility in polar solvents but enhance stability against oxidative metabolism .
  • The 2,4-dimethoxy substitution pattern alters steric and electronic effects compared to the 3,4-isomer in the target compound, possibly affecting binding interactions in biological systems .
Positional Isomerism of Methoxy Groups
  • This difference could impact receptor binding or crystallization behavior .

Alkyl Chain Modifications

Hydroxy and Methylthio vs. Hydroxyphenyl or Fluorinated Chains
  • N1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide
    The trifluoroethyl group introduces strong electron-withdrawing effects, increasing metabolic resistance but reducing hydrogen-bonding capacity compared to the hydroxy-methylthio chain in the target compound. The methylthio group in both compounds may engage in hydrophobic interactions or act as a hydrogen-bond acceptor .
  • N1-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide The piperazine-dichlorophenyl substituent introduces a bulky, basic side chain with chlorine atoms, likely enhancing affinity for targets requiring hydrophobic or halogen-bonding interactions. This contrasts with the target compound’s smaller, non-halogenated alkyl chain .
Lipophilicity and Solubility
  • The hydroxy group in the alkyl chain mitigates lipophilicity, enhancing solubility compared to fully non-polar chains .
Metabolic Stability and Toxicity
  • Food Additive Analogs (e.g., Compound 1768) Substituted oxalamides evaluated by the FAO/WHO showed NOEL values ranging from 8–100 mg/kg/day, suggesting low acute toxicity. The methylthio and hydroxy groups in the target compound may undergo oxidation or conjugation, similar to metabolic pathways observed in related structures .
  • Fluorinated Analogs
    Trifluoroethyl substituents (e.g., ) resist hydrolysis but may generate toxic metabolites like trifluoroacetic acid, whereas the methylthio group in the target compound is less likely to produce harmful byproducts .

Structural Implications for Crystallization

  • Crystal Packing in 3,4-Dimethoxyphenyl Derivatives The crystal structure of [2-(3,4-dimethoxyphenyl)ethyl]azanium chloride dihydrate () reveals hydrogen-bonding networks involving methoxy oxygen and water molecules. The target compound’s hydroxy and methylthio groups may similarly stabilize crystal lattices through O–H···O and S···H interactions .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:
The synthesis involves multi-step reactions starting from 3,4-dimethoxyaniline and 2-hydroxy-2-methyl-3-(methylthio)propylamine, with oxalyl chloride as a key intermediate. Critical parameters include:

  • Temperature control : Maintain 0–5°C during amide coupling to minimize side reactions .
  • Solvent selection : Use dichloromethane (DCM) for its low reactivity and high solubility of intermediates .
  • Catalysts : Triethylamine (TEA) is recommended to neutralize HCl generated during coupling .
    Monitoring : Track reaction progress via thin-layer chromatography (TLC) or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves >95% purity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR : Use 1^1H and 13^13C NMR to confirm the oxalamide linkage (δ ~8.5–9.5 ppm for amide protons) and aromatic methoxy groups (δ ~3.7–3.9 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C16_{16}H24_{24}N2_2O5_5S, exact mass 380.14 g/mol) .
  • FT-IR : Identify carbonyl stretches (C=O at ~1650–1700 cm1^{-1}) and hydroxyl groups (O-H at ~3200–3500 cm1^{-1}) .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance biological activity?

Answer:
Modify functional groups systematically and assess pharmacological effects:

  • Methoxy groups : Replace 3,4-dimethoxyphenyl with halogenated or nitro-substituted aryl rings to alter electron density and binding affinity .
  • Hydroxypropyl moiety : Introduce steric hindrance (e.g., bulkier alkyl chains) to evaluate impact on solubility and target engagement .
    Assays : Test derivatives in enzyme inhibition assays (e.g., FAAH) or receptor-binding studies (IC50_{50} values) to quantify activity .

Advanced: What mechanistic insights exist for this compound’s biological activity?

Answer:
Preliminary data suggest inhibition of fatty acid amide hydrolase (FAAH), a key enzyme in endocannabinoid metabolism.

  • Binding mode : Computational docking (AutoDock Vina) predicts hydrogen bonding between the oxalamide carbonyl and FAAH’s catalytic serine residue (Ser241) .
  • Kinetic studies : Use Michaelis-Menten assays to measure competitive vs. non-competitive inhibition. Reported Ki_i values for analogs range from 50–200 nM .

Advanced: How should researchers address contradictions in reported solubility data?

Answer:
Discrepancies arise from solvent polarity and measurement methods.
Methodology :

  • Shake-flask method : Dissolve compound in buffered solutions (pH 1–7.4) and quantify solubility via UV-Vis spectroscopy (λ = 280 nm) .
  • HPLC calibration : Compare retention times against standards in acetonitrile/water gradients .
    Example : One study reported 2.5 mg/mL in DMSO, while another found <1 mg/mL in PBS; this reflects solvent-dependent solubility .

Advanced: What analytical methods are recommended for detecting degradation products?

Answer:

  • Stability testing : Incubate compound under accelerated conditions (40°C/75% RH for 4 weeks) and analyze via:
    • LC-MS/MS : Identify hydrolyzed products (e.g., free amines or carboxylic acids) .
    • Forced degradation : Expose to oxidative (H2_2O2_2), acidic (0.1M HCl), or basic (0.1M NaOH) conditions to profile degradation pathways .

Advanced: How can biological activity be profiled across multiple targets?

Answer:

  • In vitro panels : Screen against kinase enzymes (e.g., EGFR, VEGFR) and GPCRs (e.g., serotonin receptors) using fluorescence polarization assays .
  • Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. EC50_{50} values for analogs range from 10–50 μM .
  • ADMET profiling : Use Caco-2 cells for permeability and cytochrome P450 inhibition assays (e.g., CYP3A4) .

Advanced: What computational tools can predict this compound’s pharmacokinetics?

Answer:

  • Software : SwissADME or Schrödinger’s QikProp to estimate logP (predicted ~2.1), bioavailability (85%), and blood-brain barrier penetration (low) .
  • Molecular dynamics (MD) : Simulate binding stability with FAAH over 100 ns trajectories using GROMACS .

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